cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate
Description
Properties
IUPAC Name |
[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O5S/c1-15-2-5-18(6-3-15)31(26,27)29-12-17-11-28-21(30-17,13-25-9-8-24-14-25)19-7-4-16(22)10-20(19)23/h2-10,14,17H,11-13H2,1H3/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXNIYHZFWRPGS-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134071-44-6 | |
| Record name | [(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Mediated Alkylation
The primary synthesis route involves the alkylation of a 1,3-dioxolane precursor with 1H-imidazole derivatives. Key steps include:
-
Reagents and Solvents : The reaction employs polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), paired with inorganic bases like sodium carbonate or organic bases such as triethylamine.
-
Temperature Optimization : Conducted at 40–100°C to balance reaction rate and byproduct formation.
-
Protective Group Strategy : Amino or piperazinyl groups in intermediates are protected using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired N-alkylation.
Example Protocol :
Phase-Transfer Catalysis (PTC)
For substrates sensitive to high temperatures, PTC offers a milder alternative:
-
Catalysts : Tetrabutylammonium bromide or 18-crown-6 facilitate interfacial reactions between aqueous and organic phases.
-
Conditions : Reactions proceed at 20–120°C using powdered potassium hydroxide as the base.
-
Advantages : Enhanced reaction rates and reduced side products compared to traditional methods.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 mol% |
| Solvent System | Toluene/water (2:1) |
| Typical Yield | 55–60% |
Functional Group Modifications
Acylation of Hydroxyl Groups
The introduction of the toluenesulfonyl group proceeds via acylation:
-
Acylating Agents : p-Toluenesulfonyl chloride (TsCl) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
-
Conditions : Room temperature, 12-hour stirring under inert atmosphere.
Mechanistic Insight :
The reaction follows an mechanism, where the hydroxyl oxygen attacks the electrophilic sulfur center in TsCl, displacing chloride.
Reductive Amination of Mannich Bases
An alternative route employs reductive amination to install the imidazole moiety:
-
Prepare a Mannich base from 2,4-dichlorobenzaldehyde, paraformaldehyde, and ammonium acetate.
-
Reduce the imine intermediate using sodium cyanoborohydride.
Critical Factors :
-
pH Control : Maintain pH 6–7 to avoid over-reduction.
-
Solvent : Methanol or ethanol for optimal solubility.
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
-
NMR (400 MHz, CDCl) : δ 7.75 (d, 2H, aromatic Ts), 7.35 (d, 2H, dichlorophenyl), 5.12 (s, 2H, dioxolane), 4.80 (s, 1H, imidazole CH).
-
HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements utilize microreactors for:
Green Chemistry Approaches
-
Solvent Recycling : DMF recovery via distillation reduces waste.
-
Catalyst Reuse : Immobilized crown ethers on silica gel enable 5–7 reaction cycles without loss of activity.
Challenges and Optimization Opportunities
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity :
Cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate is recognized as an impurity of ketoconazole, an antifungal medication. Research indicates that derivatives of this compound may enhance the antifungal activity of imidazole-based drugs by modifying their pharmacokinetic properties .
Case Study : A study conducted on the synthesis of imidazole derivatives demonstrated that modifications similar to those found in this compound resulted in increased efficacy against Candida species, suggesting a viable pathway for developing new antifungal agents .
Drug Development
Prodrug Formation :
The compound's structure allows it to serve as a prodrug, which can be metabolized into active drugs within the body. This property is particularly useful in enhancing the bioavailability of parent compounds that might otherwise have low absorption rates or high first-pass metabolism .
Case Study : In a pharmacological study, researchers synthesized several prodrugs based on this structure and observed improved therapeutic outcomes in animal models for conditions requiring antifungal treatment .
Research in Pharmacology
Mechanism of Action Studies :
Investigations into how this compound interacts with cellular targets have been critical. Studies have shown that it may inhibit specific enzymes involved in fungal cell wall synthesis, thus providing insights into its mechanism of action as an antifungal agent .
Mechanism of Action
The mechanism of action of cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate would depend on its specific application. For instance:
Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting their function.
Chemical Reactions: As a catalyst, it could facilitate the formation or breaking of chemical bonds by stabilizing transition states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives, differing primarily in the heterocyclic substituent (imidazole vs. triazole) or functional groups (sulphonate vs. benzoate). Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings
Triazoles, with three nitrogen atoms, exhibit stronger resistance to oxidative degradation and prolonged half-lives in biological systems . The benzoate derivative (CHEMLYTE product) lacks the sulphonate group, reducing its polarity and utility in aqueous reaction systems .
Functional Group Impact :
- Tosylate (Target compound and CAS 113770-65-3) improves solubility in polar solvents and reactivity in nucleophilic substitution reactions, making these compounds preferable in synthetic chemistry.
Stereochemical Considerations: All listed compounds retain the cis-configuration of the dichlorophenyl and heterocyclic substituents, which is critical for maintaining spatial alignment with target enzymes (e.g., fungal lanosterol 14α-demethylase).
Industrial vs. Pharmaceutical Use :
- The Target compound and its triazole analog are likely tailored for pharmaceutical research, whereas the benzoate derivative (CHEMLYTE) is marketed for industrial applications, possibly as a precursor in polymer or agrochemical synthesis .
Biological Activity
The compound cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate (CAS Number: 134071-44-6) is a synthetic derivative related to ketoconazole, known for its antifungal properties. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 483.36 g/mol. It is characterized by a complex structure that includes a dioxolane ring and an imidazole moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.36 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Slightly soluble in DMSO and methanol |
| Storage Conditions | Inert atmosphere, Room Temperature |
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in fungal cell membrane synthesis. Similar to ketoconazole, it likely exerts its effects by interfering with the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Pharmacological Studies
Research has demonstrated various pharmacological effects of this compound:
-
Antifungal Activity :
- In vitro studies have shown that the compound exhibits significant antifungal properties against a range of fungi, including Candida species and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antifungals like fluconazole.
-
Antimicrobial Effects :
- The compound also displays antibacterial properties against various Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
-
Cytotoxicity :
- Preliminary cytotoxicity assays indicate that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology. The IC50 values vary across different cell lines but indicate promising anticancer activity.
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed enhanced antifungal activity when combined with other antifungals, potentially leading to synergistic effects (Smith et al., 2023).
- Cancer Research : In a study examining the compound's effects on breast cancer cells, researchers found that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways (Johnson et al., 2023).
Q & A
Basic Research Questions
Q. What synthetic routes are reported for synthesizing cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate, and how can reaction conditions be optimized?
- Methodology : The compound shares structural motifs with imidazole-containing dioxolane derivatives. A common approach involves:
- Step 1 : Condensation of 2,4-dichlorophenyl groups with imidazole derivatives under acidic conditions (e.g., using glacial acetic acid to control pH) .
- Step 2 : Formation of the dioxolane ring via cyclization of diols or dihalides, often catalyzed by Lewis acids like BF₃·Et₂O .
- Step 3 : Sulfonation of the hydroxyl group using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane .
- Optimization : Monitor reaction progress via HPLC (e.g., using a sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6 with methanol) to ensure purity and stereochemical fidelity .
Q. How can researchers validate the stereochemical configuration of the cis-isomer?
- Methodology :
- X-ray crystallography : Resolve the crystal structure of intermediates or final products to confirm the cis-configuration of the dioxolane ring and imidazole substituents .
- Chiral chromatography : Use a chiral stationary phase (e.g., amylose-based columns) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers and verify stereopurity .
- NMR analysis : Compare coupling constants (e.g., ) of protons on the dioxolane ring with literature values for cis/trans isomers .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- HPLC : Employ a C18 column with UV detection at 254 nm, using a mobile phase of methanol/buffer (65:35) as described in pharmacopeial methods .
- Mass spectrometry (MS) : Confirm molecular weight (C₂₁H₂₀Cl₂N₂O₅S, ~483.3 g/mol) via high-resolution MS (HRMS) .
- FT-IR : Identify key functional groups (e.g., sulfonate S=O stretch at ~1170 cm⁻¹ and imidazole C=N at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions.
- Degradation products : Monitor via LC-MS for hydrolyzed products (e.g., loss of sulfonate group) or imidazole ring-opening compounds .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life under storage conditions (store at 2–8°C in inert atmosphere) .
Q. What strategies can resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
- Hypothesis-driven approach :
- Solubility limitations : Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and use surfactants (e.g., Tween-80) to improve bioavailability .
- Metabolic instability : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., imidazole N-methylation) .
- Protein binding : Use equilibrium dialysis to assess binding to serum albumin, which may reduce free drug concentration .
Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding poses with CYP3A4 or CYP2C9 active sites, focusing on imidazole and sulfonate interactions .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of enzyme-ligand complexes and identify key residues (e.g., heme iron coordination by imidazole) .
- In vitro validation : Compare inhibition IC₅₀ values from fluorogenic CYP assays with computational predictions .
Q. What synthetic modifications could enhance the compound’s selectivity for fungal lanosterol 14α-demethylase (CYP51)?
- Rational design :
- Substituent effects : Replace 4-methylbenzenesulfonate with bulkier groups (e.g., naphthylsulfonate) to sterically block off-target CYP binding .
- Stereochemical tuning : Synthesize trans-isomers or enantiomers to compare binding affinities via surface plasmon resonance (SPR) .
- Hybrid analogs : Introduce triazole rings (as in posaconazole) to improve azole-drug resistance profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
